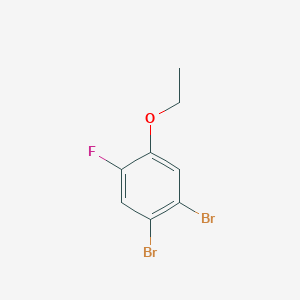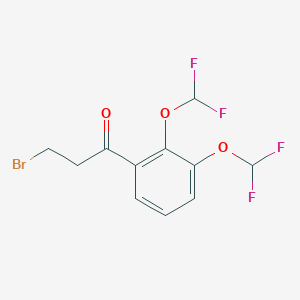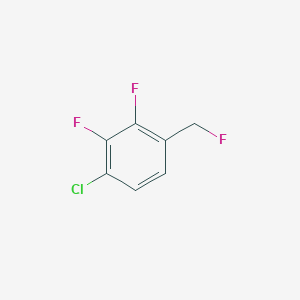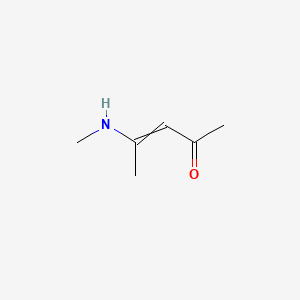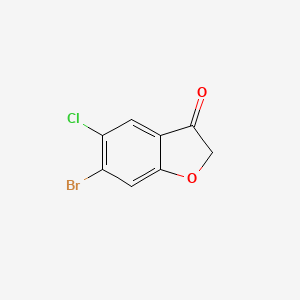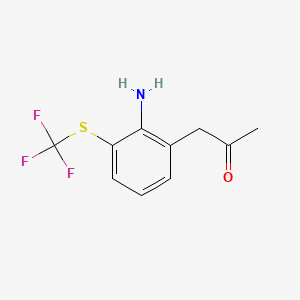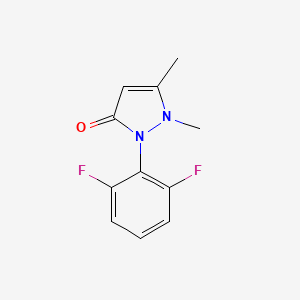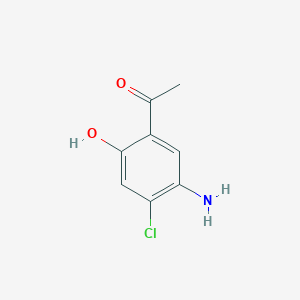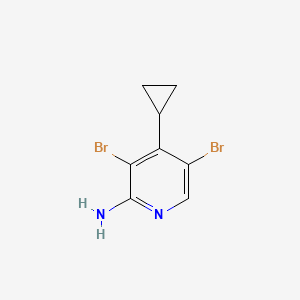
3,5-Dibromo-4-cyclopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-cyclopropylpyridin-2-amine: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It is characterized by the presence of two bromine atoms, a cyclopropyl group, and a pyridine ring. This compound is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-cyclopropylpyridin-2-amine typically involves the bromination of 4-cyclopropylpyridin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 4-cyclopropylpyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Comparison with Similar Compounds
3,5-Dibromopyridin-4-amine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylpyridin-2-amine: Similar structure but lacks the bromine atoms.
Uniqueness: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2009273-78-1 |
|---|---|
Molecular Formula |
C8H8Br2N2 |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
3,5-dibromo-4-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
InChI Key |
KZVCFMPHJZXGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=C2Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


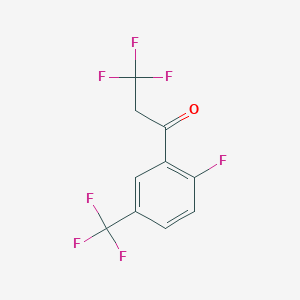
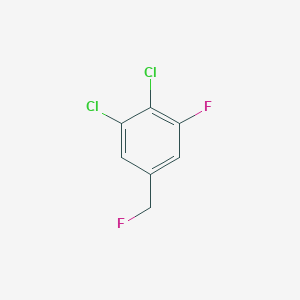
![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)

